

An In-depth Technical Guide to Methyl 3-ethylpent-2-enoate

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Compound of Interest

Compound Name: Methyl 3-ethylpent-2-enoate

Cat. No.: B081880

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-ethylpent-2-enoate** (CAS Number: 13979-17-4), an α,β -unsaturated ester. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document synthesizes known information, including its chemical identity, spectroscopic data, and potential biological relevance. Furthermore, a plausible synthetic route is proposed based on established organic chemistry principles, accompanied by a generalized experimental protocol. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in chemical synthesis and drug discovery.

Chemical Identity and Properties

Methyl 3-ethylpent-2-enoate is an organic compound classified as an α,β -unsaturated ester. Its chemical structure features a carbon-carbon double bond conjugated to a carbonyl group.

Property	Value	Source
CAS Number	13979-17-4	[1][2]
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
IUPAC Name	methyl 3-ethylpent-2-enoate	N/A
Canonical SMILES	<chem>CCC(=CC(=O)OC)C</chem>	N/A
Boiling Point	Data not available	N/A
Density	Data not available	N/A
Refractive Index	Data not available	N/A

Spectroscopic Data

Mass Spectrometry

A mass spectrum for **Methyl 3-ethylpent-2-enoate** is available in the EPA/NIH Mass Spectral Data Base. The spectrum shows a molecular ion peak consistent with its molecular weight.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for **Methyl 3-ethylpent-2-enoate** has been reported in a study on methylated cytokinins from the phytopathogen *Rhodococcus fascians*.^[3]

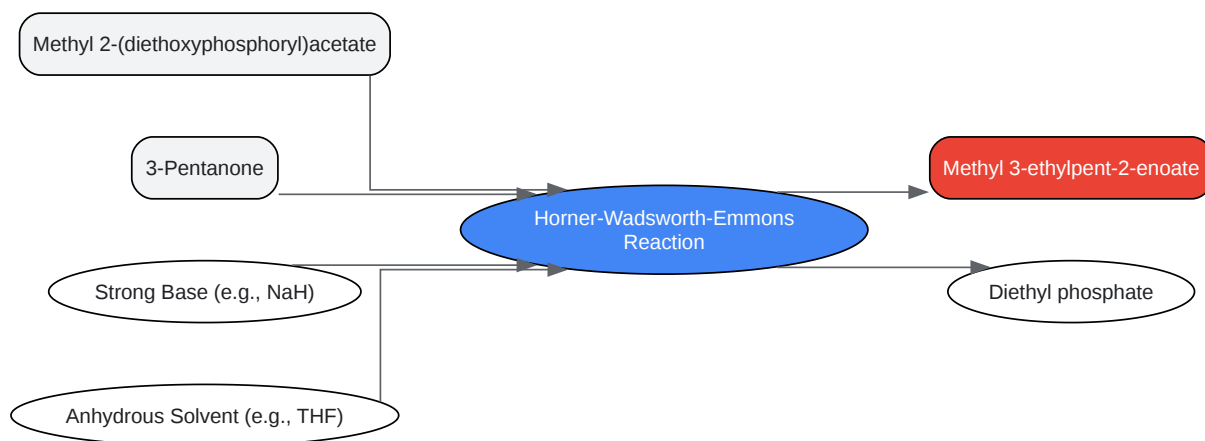
Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
5.61	s	1H	=CH
3.68	s	3H	-OCH ₃
2.62	q	2H	-CH ₂ -CH ₃
2.19	q	2H	=C-CH ₂ -CH ₃
1.07	t	3H	-CH ₂ -CH ₃
1.07	t	3H	=C-CH ₂ -CH ₃

Synthesis of Methyl 3-ethylpent-2-enoate: A Proposed Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **Methyl 3-ethylpent-2-enoate** is not readily available in the scientific literature. However, a plausible and efficient method for its preparation is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from aldehydes or ketones and phosphonate carbanions.

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The proposed synthesis involves the reaction of methyl 2-(diethoxyphosphoryl)acetate with 3-pentanone.



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Caption: Proposed Horner-Wadsworth-Emmons synthesis of **Methyl 3-ethylpent-2-enoate**.

Generalized Experimental Protocol

Materials:

- Methyl 2-(diethoxyphosphoryl)acetate
- 3-Pentanone (diethyl ketone)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- Preparation of the Phosphonate Anion:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
 - Carefully add sodium hydride (60% dispersion in mineral oil) to the THF under a nitrogen atmosphere.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add methyl 2-(diethoxyphosphoryl)acetate dropwise to the stirred suspension.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.
- Reaction with 3-Pentanone:
 - Cool the solution of the phosphonate anion back to 0 °C.
 - Add 3-pentanone dropwise to the reaction mixture.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0 °C.
 - Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

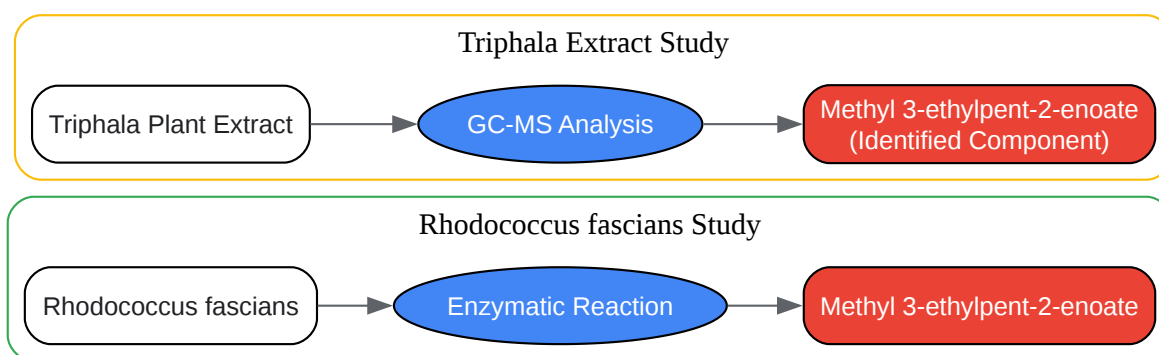
- Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure **Methyl 3-ethylpent-2-enoate**.

Biological Relevance and Potential Applications

While specific pharmacological studies on **Methyl 3-ethylpent-2-enoate** are scarce, its identification in biological contexts suggests potential areas for further investigation.

Natural Occurrence and Biosynthesis

Methyl 3-ethylpent-2-enoate has been identified as a product of the enzymatic activity of the phytopathogen *Rhodococcus fascians*.^[3] This suggests a role in plant-microbe interactions and a potential biosynthetic pathway in microorganisms.



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Caption: Identification of **Methyl 3-ethylpent-2-enoate** in biological studies.

Potential as a Bioactive Compound

The compound was also identified as a constituent of Triphala plant extracts in a study investigating the inhibition of the Phospholipase A₂ (PLA₂) enzyme.[4][5] PLA₂ is a well-known target in drug discovery for inflammatory diseases. While the direct activity of **Methyl 3-ethylpent-2-enoate** was not confirmed in this study, its presence in a traditionally medicinal plant extract warrants further investigation into its potential inhibitory effects on PLA₂ or other biological targets.

α,β -Unsaturated Esters in Drug Development

The α,β -unsaturated carbonyl moiety is a recognized "warhead" in medicinal chemistry, capable of covalent modification of biological nucleophiles, such as cysteine residues in proteins, through Michael addition.[6][7][8] This mechanism is utilized in the design of irreversible inhibitors for various enzymes. The reactivity of this functional group can be tuned to achieve desired selectivity and potency. However, this reactivity also poses a risk of off-target effects and toxicity.[9] Therefore, any drug development program involving **Methyl 3-ethylpent-2-enoate** would need to carefully evaluate its reactivity, selectivity, and toxicological profile.

Conclusion

Methyl 3-ethylpent-2-enoate is a sparsely studied α,β -unsaturated ester. This guide has consolidated the available information on its chemical properties and spectroscopic data. A robust and plausible synthetic route via the Horner-Wadsworth-Emmons reaction has been proposed to facilitate its accessibility for further research. Its identification in biological systems, particularly in a plant extract with known medicinal properties, suggests that **Methyl 3-ethylpent-2-enoate** may possess interesting biological activities. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical properties, and a systematic evaluation of its biological effects, especially concerning its potential as a modulator of inflammatory pathways.

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